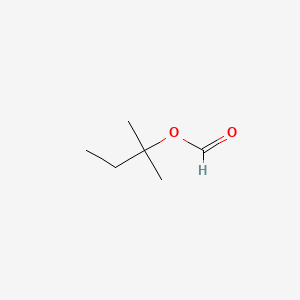
tert-Amyl formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Amyl formate, also known as tert-pentyl formate, is an organic compound with the chemical formula C6H12O2. It is an ester formed from tert-amyl alcohol and formic acid. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions: tert-Amyl formate can be synthesized through the esterification of tert-amyl alcohol with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
tert-Amyl alcohol+Formic acid→tert-Amyl formate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The continuous removal of water from the reaction mixture helps drive the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions: tert-Amyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tert-amyl alcohol and formic acid.
Reduction: this compound can be reduced to tert-amyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: tert-Amyl alcohol and formic acid.
Reduction: tert-Amyl alcohol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
tert-Amyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Its pleasant odor makes it useful in olfactory studies and as a model compound for studying ester metabolism in biological systems.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the fragrance and flavor industries due to its fruity odor. It is also used as a solvent in various chemical processes.
作用機序
The mechanism of action of tert-amyl formate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. For example, in hydrolysis, water acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of tert-amyl alcohol and formic acid. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, converting the ester to an alcohol.
類似化合物との比較
tert-Butyl formate: Another ester with a similar structure but with a tert-butyl group instead of a tert-amyl group.
Isoamyl formate: An ester with an isoamyl group instead of a tert-amyl group.
Ethyl formate: A simpler ester with an ethyl group.
Comparison:
tert-Amyl formate vs. tert-Butyl formate: this compound has a slightly larger and more branched alkyl group, which can affect its boiling point and solubility.
This compound vs. Isoamyl formate: Both have similar applications in the fragrance industry, but their different structures can lead to variations in odor profiles.
This compound vs. Ethyl formate: Ethyl formate is a smaller ester and is more volatile, making it useful in different applications such as flavoring and as a solvent.
Conclusion
This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for specific uses, particularly in the fragrance and flavor industries. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential in scientific research and industrial processes.
特性
CAS番号 |
757-88-0 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
2-methylbutan-2-yl formate |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)8-5-7/h5H,4H2,1-3H3 |
InChIキー |
SVZIJXUUTNJSEJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)
![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
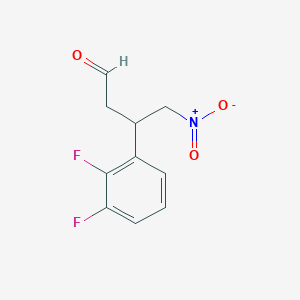
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
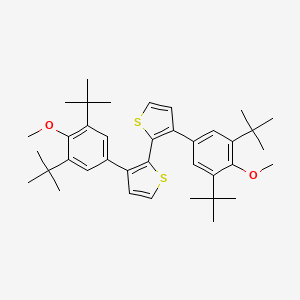
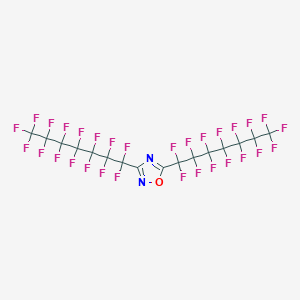

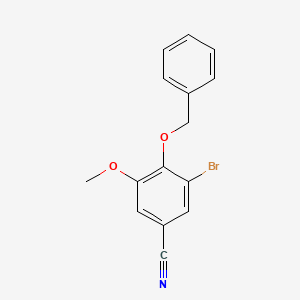
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
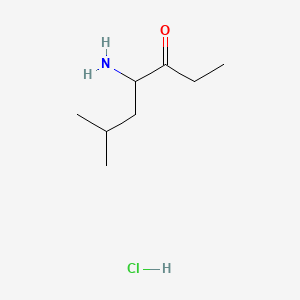
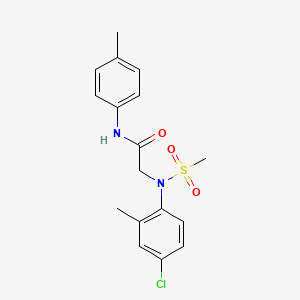
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
